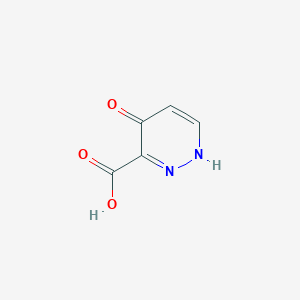![molecular formula C14H19BF2O3 B6260464 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1443377-56-7](/img/new.no-structure.jpg)
2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a dioxaborolane ring, which contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
The synthesis of 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of aromatic compounds. One common method includes the use of difluoromethylation reagents such as difluoromethylsulfone and a photocatalyst like Ir(ppy)3 under blue LED irradiation . The reaction conditions often involve the use of bases like NaHCO3 in solvents such as acetonitrile . Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, often facilitated by metal catalysts like copper or palladium.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it is likely to undergo such reactions under appropriate conditions.
Cross-Coupling Reactions: The compound is particularly useful in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common reagents used in these reactions include difluoromethylation reagents, metal catalysts, and bases. The major products formed depend on the specific reaction conditions and the substrates involved.
Wissenschaftliche Forschungsanwendungen
2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-fluorine bonds through difluoromethylation reactions. These reactions often proceed via radical intermediates or metal-catalyzed pathways, leading to the selective introduction of difluoromethyl groups into target molecules . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in biological systems .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a difluoromethyl group and a dioxaborolane ring. Similar compounds include:
Trifluoromethylated Compounds: These compounds contain a trifluoromethyl group instead of a difluoromethyl group and exhibit different reactivity and properties.
Other Difluoromethylated Compounds: Compounds like difluoromethylsulfone and difluoromethyl-substituted heterocycles share the difluoromethyl group but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical transformations.
Eigenschaften
CAS-Nummer |
1443377-56-7 |
|---|---|
Molekularformel |
C14H19BF2O3 |
Molekulargewicht |
284.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




